molecular formula C28H27Cl2N3O7S B057376 N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]-N-[(3,4-dimethoxyphenyl)sulfonyl]glycyl-L-prolinamide CAS No. 271246-51-6

N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]-N-[(3,4-dimethoxyphenyl)sulfonyl]glycyl-L-prolinamide

Cat. No.: B057376
CAS No.: 271246-51-6
M. Wt: 620.5 g/mol
InChI Key: PWCFUCUBBXEMJH-QHCPKHFHSA-N
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Description

(2S)-1-[2-[4-chloro-2-(2-chlorobenzoyl)-N-(3,4-dimethoxyphenyl)sulfonylanilino]acetyl]pyrrolidine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, a sulfonyl group, and multiple aromatic rings, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-[2-[4-chloro-2-(2-chlorobenzoyl)-N-(3,4-dimethoxyphenyl)sulfonylanilino]acetyl]pyrrolidine-2-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 2-chlorobenzoyl chloride from 2-chlorobenzoic acid This intermediate is then reacted with 4-chloroaniline to form 4-chloro-2-(2-chlorobenzoyl)aniline

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced techniques can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-[2-[4-chloro-2-(2-chlorobenzoyl)-N-(3,4-dimethoxyphenyl)sulfonylanilino]acetyl]pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

(2S)-1-[2-[4-chloro-2-(2-chlorobenzoyl)-N-(3,4-dimethoxyphenyl)sulfonylanilino]acetyl]pyrrolidine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-1-[2-[4-chloro-2-(2-chlorobenzoyl)-N-(3,4-dimethoxyphenyl)sulfonylanilino]acetyl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-1-[2-[4-chloro-2-(2-chlorobenzoyl)-N-(3,4-dimethoxyphenyl)sulfonylanilino]acetyl]pyrrolidine-2-carboxamide is unique due to its complex structure, which includes multiple functional groups and aromatic rings

Properties

IUPAC Name

(2S)-1-[2-[4-chloro-2-(2-chlorobenzoyl)-N-(3,4-dimethoxyphenyl)sulfonylanilino]acetyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27Cl2N3O7S/c1-39-24-12-10-18(15-25(24)40-2)41(37,38)33(16-26(34)32-13-5-8-23(32)28(31)36)22-11-9-17(29)14-20(22)27(35)19-6-3-4-7-21(19)30/h3-4,6-7,9-12,14-15,23H,5,8,13,16H2,1-2H3,(H2,31,36)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWCFUCUBBXEMJH-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N(CC(=O)N2CCCC2C(=O)N)C3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N(CC(=O)N2CCC[C@H]2C(=O)N)C3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27Cl2N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

620.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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